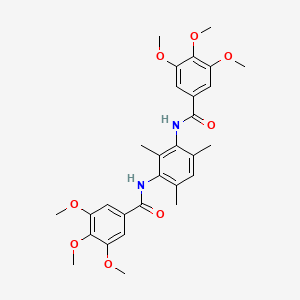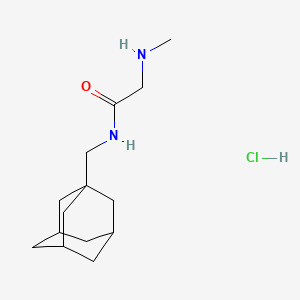![molecular formula C18H29NO6 B4921098 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as EB-5, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EB-5 is a selective agonist of the β2-adrenergic receptor, which plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.
Aplicaciones Científicas De Investigación
EB-5 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the treatment of asthma and other respiratory disorders. EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma. Additionally, EB-5 has been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its ability to regulate heart rate and blood pressure.
Mecanismo De Acción
EB-5 acts as a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation. Upon binding to the β2-adrenergic receptor, EB-5 activates a signaling cascade that ultimately leads to the relaxation of smooth muscle cells in the airways and blood vessels, resulting in bronchodilation and vasodilation.
Biochemical and Physiological Effects:
EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and other respiratory disorders. Additionally, EB-5 has been shown to regulate heart rate and blood pressure, making it a potential candidate for the treatment of cardiovascular diseases. However, further research is needed to fully understand the biochemical and physiological effects of EB-5.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EB-5 is its potent bronchodilatory effects, making it a valuable tool for studying respiratory disorders such as asthma. Additionally, EB-5 has been shown to have a high selectivity for the β2-adrenergic receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the major limitations of EB-5 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on EB-5. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of EB-5, particularly in the context of cardiovascular diseases. Finally, research is needed to investigate the potential applications of EB-5 in other fields, such as cancer research and drug delivery.
Métodos De Síntesis
EB-5 can be synthesized using a multi-step reaction process starting from the commercially available starting materials. The synthesis involves the reaction of 4-ethylphenol with ethylene oxide, followed by the reaction of the resulting compound with 1-bromo-2-butanol to obtain the desired compound, EB-5. The final step involves the conversion of EB-5 into its oxalate salt form.
Propiedades
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-3-5-10-17-11-12-18-13-14-19-16-8-6-15(4-2)7-9-16;3-1(4)2(5)6/h6-9,17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKFNSZOIWUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)

![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
